molecular formula C13H15N3O2 B2463387 N-(1-cyanocyclopentyl)-5-cyclopropyl-1,2-oxazole-3-carboxamide CAS No. 1427906-79-3

N-(1-cyanocyclopentyl)-5-cyclopropyl-1,2-oxazole-3-carboxamide

Cat. No. B2463387
CAS RN: 1427906-79-3
M. Wt: 245.282
InChI Key: SKTNLXBFVTXZAP-UHFFFAOYSA-N
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Description

N-(1-cyanocyclopentyl)-5-cyclopropyl-1,2-oxazole-3-carboxamide, also known as CX-5461, is a small molecule inhibitor that targets RNA polymerase I transcription. It was originally developed as an anti-cancer drug due to its ability to selectively kill cancer cells, but recent research has shown that it has potential applications in other areas as well.

Mechanism Of Action

N-(1-cyanocyclopentyl)-5-cyclopropyl-1,2-oxazole-3-carboxamide works by inhibiting RNA polymerase I transcription, which is essential for the production of ribosomal RNA. This leads to a decrease in protein synthesis and ultimately cell death. N-(1-cyanocyclopentyl)-5-cyclopropyl-1,2-oxazole-3-carboxamide has been shown to selectively kill cancer cells while sparing normal cells, making it a promising anti-cancer drug.
Biochemical and Physiological Effects:
N-(1-cyanocyclopentyl)-5-cyclopropyl-1,2-oxazole-3-carboxamide has been shown to have a number of biochemical and physiological effects. In addition to its ability to inhibit RNA polymerase I transcription, it has been shown to induce DNA damage and activate the p53 pathway, which is involved in cell cycle regulation and apoptosis. N-(1-cyanocyclopentyl)-5-cyclopropyl-1,2-oxazole-3-carboxamide has also been shown to induce senescence in cancer cells, which is a state of permanent growth arrest.

Advantages And Limitations For Lab Experiments

N-(1-cyanocyclopentyl)-5-cyclopropyl-1,2-oxazole-3-carboxamide has several advantages and limitations for use in lab experiments. One advantage is its ability to selectively kill cancer cells while sparing normal cells, making it a useful tool for studying cancer biology. However, its mechanism of action is complex and not fully understood, which can make it difficult to interpret experimental results. Additionally, N-(1-cyanocyclopentyl)-5-cyclopropyl-1,2-oxazole-3-carboxamide is a relatively new drug and has not been extensively studied in non-cancer contexts.

Future Directions

There are several potential future directions for research on N-(1-cyanocyclopentyl)-5-cyclopropyl-1,2-oxazole-3-carboxamide. One area of interest is the development of combination therapies that include N-(1-cyanocyclopentyl)-5-cyclopropyl-1,2-oxazole-3-carboxamide and other anti-cancer drugs. Another area of interest is the exploration of N-(1-cyanocyclopentyl)-5-cyclopropyl-1,2-oxazole-3-carboxamide's potential applications in non-cancer contexts, such as in the treatment of viral infections. Finally, further research is needed to fully understand the mechanism of action of N-(1-cyanocyclopentyl)-5-cyclopropyl-1,2-oxazole-3-carboxamide and its potential limitations as a therapeutic agent.

Synthesis Methods

N-(1-cyanocyclopentyl)-5-cyclopropyl-1,2-oxazole-3-carboxamide can be synthesized using a multi-step process that involves the reaction of several different chemicals. The exact details of the synthesis method are proprietary, but the process has been described in several scientific publications.

Scientific Research Applications

N-(1-cyanocyclopentyl)-5-cyclopropyl-1,2-oxazole-3-carboxamide has been extensively studied in the context of cancer research. It has been shown to selectively kill cancer cells by inhibiting RNA polymerase I transcription, which is essential for the production of ribosomal RNA. This leads to a decrease in protein synthesis and ultimately cell death. N-(1-cyanocyclopentyl)-5-cyclopropyl-1,2-oxazole-3-carboxamide has shown promise in preclinical studies as a potential treatment for a variety of cancers, including breast, ovarian, and pancreatic cancer.

properties

IUPAC Name

N-(1-cyanocyclopentyl)-5-cyclopropyl-1,2-oxazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3O2/c14-8-13(5-1-2-6-13)15-12(17)10-7-11(18-16-10)9-3-4-9/h7,9H,1-6H2,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKTNLXBFVTXZAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(C#N)NC(=O)C2=NOC(=C2)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-cyanocyclopentyl)-5-cyclopropyl-1,2-oxazole-3-carboxamide

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